Monensin

Description

This compound is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.

This compound has been reported in Streptomyces glaucescens and Apis cerana with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. This compound is a sodium and proton selective ionophore and is widely used as such in biochemical studies.

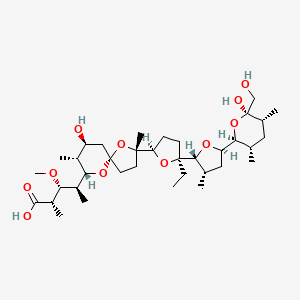

an ionophore; structure in first source

See also: Calcimycin (related); this compound Sodium (active moiety of).

Structure

2D Structure

Propriétés

IUPAC Name |

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOZTHIDHYLHMS-KEOBGNEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22373-78-0 (sodium salt) | |

| Record name | Monensin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048561 | |

| Record name | Monensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Monensin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Very soluble in organic solvents, Soluble in nonpolar organic solvents | |

| Record name | MONENSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

17090-79-8 | |

| Record name | Monensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17090-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monensin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monensin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monensin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906O0YJ6ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONENSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 103-105 °C /Monensin monohydrate/ | |

| Record name | MONENSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Monensin mechanism of action in eukaryotic cells

An In-depth Technical Guide on the Mechanism of Action of Monensin in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It is widely utilized in veterinary medicine as a coccidiostat and growth promotant for ruminants. In cell biology research, it serves as a powerful tool to study and manipulate intracellular protein transport. This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on eukaryotic cells. We will delve into its ionophoretic properties, its profound impact on the Golgi apparatus and endosomal system, and the downstream consequences for cellular signaling and function. This guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core mechanisms.

Core Mechanism of Action: Ionophore Activity

This compound functions primarily as a mobile ion carrier, specifically a Na⁺/H⁺ antiporter. This means it inserts itself into cellular membranes and facilitates the exchange of sodium ions (Na⁺) for protons (H⁺) down their respective concentration gradients. This activity is not dependent on cellular energy (ATP) and leads to the dissipation of the natural proton gradients that are crucial for the function of various intracellular organelles.

The key steps are:

-

Membrane Insertion: The lipophilic exterior of the this compound molecule allows it to readily intercalate into lipid bilayers of the plasma membrane and organellar membranes.

-

Cation Binding: The polar interior of this compound forms a cage-like structure that selectively binds monovalent cations, with a preference for Na⁺.

-

Conformational Change and Translocation: Upon binding Na⁺, this compound undergoes a conformational change, shielding the ion from the hydrophobic membrane core and shuttling it across the membrane.

-

Ion Exchange: On the other side of the membrane, this compound releases the Na⁺ ion and binds a proton (H⁺), initiating the reverse journey.

This continuous exchange leads to an influx of Na⁺ into the cell and into acidic organelles, and a concurrent efflux of H⁺ from these compartments, effectively neutralizing their acidic environment.

Visualization of Ionophoretic Activity

The Ionophore Activity of Monensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a crucial tool in both veterinary medicine and biomedical research. Its biological activities are primarily attributed to its ability to selectively transport monovalent cations across lipid membranes, disrupting ionic gradients and consequently impacting a multitude of cellular processes. This in-depth technical guide elucidates the core ionophore activity of this compound, presenting quantitative data on its ion selectivity and transport, detailed experimental protocols for its characterization, and visualizations of the key cellular pathways it modulates.

Mechanism of Ionophore Activity

This compound functions as a mobile carrier ionophore, specifically facilitating the electroneutral exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[1][2] This Na⁺/H⁺ antiport activity is the cornerstone of its biological effects. The process can be summarized in the following steps:

-

Complexation: On one side of the membrane, the lipophilic this compound molecule encapsulates a sodium ion, forming a neutral, lipid-soluble complex.[1][3]

-

Translocation: This complex diffuses across the lipid bilayer.[1]

-

Decomplexation: On the opposite side of the membrane, the sodium ion is released.

-

Protonation and Return: The deprotonated this compound molecule then binds a proton, maintaining its neutrality, and diffuses back to the original side of themembrane, ready to start another cycle.

This continuous exchange dissipates the transmembrane gradients of both Na⁺ and H⁺, leading to an increase in intracellular sodium concentration and an elevation of intracellular pH (pHi).

Quantitative Data on Ionophore Activity

The efficacy of this compound as an ionophore is determined by its affinity for specific cations and the kinetics of the transport process.

Ion Selectivity and Binding Affinity

This compound exhibits a strong preference for monovalent cations. While it can transport other ions, its selectivity for sodium is significantly higher than for potassium.

| Parameter | Value | Reference |

| Na⁺/K⁺ Selectivity Ratio | 16 ± 4 | |

| Ion Selectivity Order | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ |

No specific dissociation constants (Kd) for this compound with Na⁺ or K⁺ were found in the provided search results.

Ion Transport Kinetics

The rate-limiting step in the this compound-mediated ion transport is the dissociation of the ion-Monensin complex at the membrane interface. The transport process is first-order with respect to this compound concentration, indicating that a single this compound molecule transports a single ion.

Specific transport rates (e.g., ions per second per molecule) were not available in the provided search results.

Effects on Rumen Fermentation

In ruminant nutrition, this compound is used to modulate rumen fermentation, leading to improved feed efficiency. This is achieved by altering the volatile fatty acid (VFA) profile.

| Parameter | Proportional Change Equation (per mg/kg DM this compound) | Reference |

| Acetate (mol/100 mol) | -0.0634 (± 0.0323) × [this compound]/100 | |

| Propionate (mol/100 mol) | 0.260 (± 0.0735) × [this compound]/100 | |

| Butyrate (mol/100 mol) | -0.335 (± 0.0916) × [this compound]/100 |

These equations quantify the dose-dependent shift towards propionate production, a more energy-efficient pathway for the animal.

Experimental Protocols

Characterizing the ionophore activity of this compound and its cellular consequences requires specific experimental techniques.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the fluorescent pH indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH upon this compound treatment.

Materials:

-

Cells of interest cultured on coverslips or in a microplate

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

BCECF-AM stock solution (e.g., 1 mM in DMSO)

-

This compound stock solution

-

High potassium calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)

-

Nigericin (H⁺/K⁺ antiporter)

-

Valinomycin (K⁺ ionophore)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Dye Loading:

-

Prepare a working solution of 2-5 µM BCECF-AM in HBSS or serum-free medium.

-

Wash cells once with HBSS.

-

Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash cells twice with warm HBSS to remove extracellular dye.

-

Incubate cells in fresh HBSS for 15-30 minutes at 37°C to allow for complete de-esterification.

-

-

This compound Treatment and Fluorescence Measurement:

-

Treat cells with the desired concentration of this compound.

-

Acquire fluorescence readings by exciting the cells sequentially at ~490 nm and ~440 nm and collecting the emission at ~535 nm.

-

Calculate the ratio of the fluorescence intensities (F490/F440).

-

-

In Situ Calibration:

-

Prepare high potassium calibration buffers containing 10 µM nigericin and 10 µM valinomycin.

-

Replace the HBSS on a separate set of BCECF-loaded cells with the calibration buffers, one pH value at a time.

-

Measure the F490/F440 ratio for each pH point.

-

Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.

-

Use the calibration curve to determine the intracellular pH of the experimental cells from their measured fluorescence ratios.

-

Measurement of Intracellular Sodium ([Na⁺]i) using SBFI-AM

This protocol outlines the use of the fluorescent Na⁺ indicator sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) to quantify changes in intracellular sodium concentration.

Materials:

-

Cells of interest

-

Tyrode's solution or other appropriate buffer

-

SBFI-AM stock solution (e.g., 5 mM in DMSO)

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution

-

Calibration solutions with varying Na⁺ concentrations

-

Gramicidin D (ionophore for calibration)

-

Strophanthidin (Na⁺/K⁺ pump inhibitor for calibration)

-

EGTA

-

Fluorescence microplate reader or microscope

Procedure:

-

Dye Loading:

-

Load adherent cardiomyocytes on a 96-well microplate with 5 µM SBFI-AM for 90 minutes at room temperature. The presence of 1 mM probenecid is recommended to prevent dye leakage.

-

-

Washing:

-

Wash cells twice with Tyrode's solution.

-

-

This compound Treatment and Measurement:

-

Incubate cells with the desired concentration of this compound.

-

Measure fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.

-

Calculate the fluorescence ratio (F340/F380).

-

-

In Vivo Calibration:

-

Expose a separate set of SBFI-loaded cells to calibration solutions with known extracellular Na⁺ concentrations.

-

Add gramicidin D, strophanthidin, and EGTA to equilibrate intracellular and extracellular Na⁺ concentrations.

-

Measure the F340/F380 ratio for each Na⁺ concentration.

-

Create a calibration curve by plotting the fluorescence ratio against [Na⁺]i.

-

Use the linear portion of the calibration curve (typically 0-20 mM [Na⁺]i) to convert experimental fluorescence ratios to [Na⁺]i values.

-

Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm) induced by this compound.

Materials:

-

Cells of interest

-

JC-1 stock solution (e.g., in DMSO)

-

Cell culture medium

-

FCCP or CCCP (positive control for mitochondrial depolarization)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Cell Treatment:

-

Culture and treat cells with the desired concentration of this compound for the desired time.

-

Include a vehicle-only negative control and a positive control treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).

-

-

JC-1 Staining:

-

Prepare a JC-1 working solution (e.g., 1-10 µM in cell culture medium).

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing and Measurement:

-

Aspirate the staining solution and wash the cells with an appropriate buffer (e.g., PBS or MMP-Assay Buffer).

-

Measure the fluorescence of JC-1 monomers (green) at Ex/Em ~485/535 nm and JC-1 aggregates (red) at Ex/Em ~535/595 nm.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Isolation of Golgi Apparatus

This protocol provides a general outline for the isolation of the Golgi apparatus to study the effects of this compound on its structure and function.

Materials:

-

Rat liver tissue (from a starved animal) or cultured cells

-

Homogenization buffer (e.g., 0.25 M Sucrose Solution)

-

Sucrose gradient solutions of varying concentrations

-

Protease inhibitor cocktail

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Ultracentrifuge with appropriate rotors

Procedure:

-

Tissue/Cell Homogenization:

-

Mince fresh tissue and homogenize in ice-cold homogenization buffer with a minimal number of strokes.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 15 minutes) to pellet nuclei and unbroken cells.

-

-

Sucrose Gradient Centrifugation:

-

Carefully layer the supernatant from the previous step onto a discontinuous sucrose gradient.

-

Centrifuge at high speed in an ultracentrifuge. The Golgi membranes will band at a specific interface due to their low density.

-

-

Collection and Purity Assessment:

-

Carefully collect the Golgi-enriched fraction from the gradient.

-

Assess the purity of the isolated Golgi fraction by assaying for Golgi-specific marker enzymes (e.g., UDP-galactosyl transferase) or proteins (e.g., β-COP, GM130) via Western blotting.

-

Visualization of Cellular Pathways and Workflows

Signaling Pathways

The ionophore activity of this compound triggers several downstream signaling pathways, leading to diverse cellular responses.

Caption: this compound's Na+/H+ Antiport Mechanism.

Caption: this compound-induced Disruption of the Golgi Apparatus.

Caption: this compound-induced Apoptosis Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize this compound's ionophore activity.

Caption: Workflow for Intracellular pH Measurement.

Caption: Workflow for Intracellular Na+ Measurement.

Caption: Workflow for Mitochondrial Membrane Potential Assay.

Conclusion

This compound's potent and selective ionophore activity makes it an invaluable molecule in various scientific disciplines. Its ability to disrupt fundamental ionic gradients provides a powerful tool for studying a wide range of cellular processes, from protein trafficking and secretion to apoptosis. A thorough understanding of its mechanism of action, quantified through precise measurements of its ion selectivity and transport kinetics, is essential for its effective application in research and the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers seeking to investigate and harness the multifaceted biological effects of this compound.

References

- 1. The this compound-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

Monensin's Impact on Golgi Apparatus Integrity and Protein Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monensin, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, is a critical tool in cell biology and a compound of growing interest in oncology.[1][2] Its primary mechanism of action is the disruption of transmembrane ion gradients, functioning as a potent Na+/H+ antiporter.[3] This activity has profound consequences for acidic intracellular organelles, most notably the Golgi apparatus. By neutralizing the acidic pH of the Golgi cisternae, this compound induces significant morphological and functional perturbations, leading to a blockade of intracellular protein transport, inhibition of post-translational modifications, and the induction of a cellular stress response.[3] This technical guide provides an in-depth analysis of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms and workflows.

Core Mechanism of Action

This compound is a lipophilic molecule that integrates into cellular membranes and encapsulates monovalent cations, with a tenfold higher affinity for Na+ over K+. This complex diffuses across the membrane, exchanging a sodium ion for a proton, thereby collapsing the natural H+ gradient.

The Golgi apparatus, particularly its medial and trans-Golgi network (TGN) compartments, maintains an acidic luminal environment that is crucial for its function. This compound's ionophore activity dissipates this proton gradient, leading to two primary consequences:

-

Structural Disruption: The influx of Na+ ions, followed by the osmotic uptake of water, causes the Golgi cisternae to swell and vacuolize. This effect is rapid, observable within 2-5 minutes of exposure, and primarily affects the medial to trans half of the Golgi stack.

-

Functional Inhibition: The neutralization of Golgi pH and structural damage collectively halt the progression of secretory cargo. Protein transport from the medial to the trans-Golgi cisternae is effectively blocked. Consequently, essential post-translational modifications that occur in these compartments, such as terminal glycosylation, proteolytic cleavage, and sulfation, are inhibited.

Quantitative Data Summary

The effects of this compound are dose-dependent. The tables below summarize key quantitative data from various studies, providing a reference for effective concentrations and observed cellular impacts.

Table 1: Effective Concentrations of this compound in Cellular Assays

| Effect Studied | Cell Type / System | Effective Concentration | Reference |

| General Golgi Function Inhibition | Various Plant & Animal Cells | 0.01 - 1.0 µM | |

| Inhibition of Proteoglycan Synthesis | Rat Ovarian Granulosa Cells | ED₅₀ ≈ 1.0 µM | |

| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6 - 1.2 µM (~50% inhibition) | |

| Complete Inhibition of Pro-opiomelanocortin Processing | Rat Pituitary Intermediate Lobe Cells | 10 µM | |

| Complete Inhibition of Transferrin Recycling | K562 Cells | 10 µM | |

| Induction of Apoptosis | Various Cancer Cell Lines | 1.0 - 5.0 µM | |

| Decreased GOLIM4 Protein Levels | H1299 NSCLC Cells | 500 nM |

Table 2: Quantified Effects of this compound on Cellular Processes

| Parameter Measured | Cell Type | This compound Concentration | Result | Reference |

| Basolateral to Apical Transcytosis | MDCK Cells | 10 µM | ~3-fold increase | |

| Apical to Basolateral Transcytosis (HRP) | MDCK Cells | 10 µM | Reduced to ~50% of control | |

| Androgen Receptor (AR) mRNA Levels | VCaP Prostate Cancer Cells | 1 µM (24h) | Reduced by 48% | |

| Invasion of Neuroblastoma Cells | SH-SY5Y Cells | 8 µM | Reduced by 51% | |

| Apoptosis Induction | SH-SY5Y Cells | 32 µM | 75% apoptotic cells |

Impact on Cellular Signaling Pathways

The disruption of the Golgi, a central hub for cellular trafficking and signaling, triggers a "Golgi stress response." this compound is a classical inducer of this response.

-

PERK-ATF4 Pathway: this compound-induced Golgi stress has been shown to activate the PKR-like ER kinase (PERK), a transducer typically associated with the endoplasmic reticulum (ER) stress response. PERK activation leads to the phosphorylation of eIF2α and subsequent translation of Activating Transcription Factor 4 (ATF4). ATF4 is a master regulator that can upregulate cytoprotective genes, such as those involved in cysteine metabolism, or, under severe stress, promote apoptosis.

-

Other Pathways: this compound has also been reported to inhibit other critical signaling pathways, including canonical Wnt signaling and the IGF1R pathway, contributing to its anti-cancer effects.

Key Experimental Protocols

Reproducing and building upon research involving this compound requires robust methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Measurement of Intra-Golgi pH Change

This protocol is adapted from studies using pH-sensitive fluorescent proteins to directly measure luminal pH changes.

-

Objective: To quantify the change in Golgi apparatus pH upon this compound treatment.

-

Materials:

-

Cell line of interest (e.g., H1299 cells).

-

Plasmid encoding a Golgi-targeted pH sensor (e.g., GOLGI-pHluorin-mCherry, where pHluorin is pH-sensitive and mCherry is pH-insensitive).

-

Transfection reagent.

-

Live-cell imaging microscope with appropriate filter sets.

-

This compound stock solution (e.g., in DMSO).

-

-

Methodology:

-

Transfection: Seed cells on glass-bottom dishes. Transfect with the Golgi-pH sensor plasmid according to the manufacturer's protocol and allow 24-48 hours for expression.

-

Imaging Setup: Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

-

Baseline Measurement: Acquire baseline fluorescence images for both the pH-sensitive (e.g., GFP channel for pHluorin) and pH-insensitive (e.g., RFP channel for mCherry) fluorophores.

-

Treatment: Add this compound to the culture medium to a final concentration (e.g., 500 nM) and begin time-lapse imaging.

-

Data Acquisition: Capture images at regular intervals for 30-60 minutes.

-

Analysis: For each time point, select regions of interest (ROIs) corresponding to the Golgi apparatus. Measure the mean fluorescence intensity for both channels. Calculate the ratio of pHluorin/mCherry intensity. An increase in this ratio corresponds to an increase in pH (alkalinization).

-

Protocol 2: Analysis of Protein Secretion Inhibition by Pulse-Chase

This classic biochemical technique tracks the synthesis and transport of a specific protein.

-

Objective: To demonstrate this compound's block on the intracellular transport of a newly synthesized protein.

-

Materials:

-

Cultured cells (e.g., rat pituitary intermediate lobe cells).

-

Methionine-free medium.

-

³⁵S-Methionine ("pulse" label).

-

Complete medium with excess unlabeled methionine ("chase" medium).

-

This compound.

-

Cell lysis buffer, immunoprecipitation reagents, SDS-PAGE, and autoradiography equipment.

-

-

Methodology:

-

Starvation: Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous pools.

-

Pulse Labeling: Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.

-

Chase: Remove the radioactive medium, wash the cells, and add pre-warmed chase medium containing excess unlabeled methionine.

-

Treatment Groups:

-

Control: Chase medium only.

-

This compound: Chase medium containing this compound (e.g., 10 µM).

-

-

Time Points: At various times during the chase (e.g., 0, 30, 60, 120 min), place plates on ice and lyse the cells.

-

Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., pro-opiomelanocortin) to isolate it from the cell lysates.

-

Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography. In control cells, the precursor protein will be processed into mature forms over time. In this compound-treated cells, the precursor will accumulate and fail to be processed, demonstrating a transport block prior to the processing compartment.

-

Conclusion and Future Directions

This compound is an indispensable pharmacological agent for dissecting the function of the Golgi apparatus. Its well-defined mechanism—the exchange of Na+ for H+—provides a direct link between ion homeostasis and the complex machinery of protein secretion. By inducing acute Golgi stress, it has also become a valuable tool for studying cellular responses to organelle dysfunction, with direct relevance to diseases involving protein misfolding and trafficking defects.

For drug development professionals, this compound's potent cytotoxic and anti-migratory effects against various cancer cells highlight the Golgi apparatus as a viable therapeutic target. Its ability to disrupt key signaling pathways and induce apoptosis warrants further investigation for drug repurposing strategies. However, its general toxicity remains a significant hurdle, necessitating the development of more targeted approaches that exploit the unique vulnerabilities of diseased cells to Golgi disruption. Future research will likely focus on identifying the precise molecular sensors of Golgi stress and developing novel therapeutics that selectively modulate Golgi function for therapeutic benefit.

References

A Technical Guide to the Biological Properties of Monensin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin A is a polyether ionophore antibiotic produced by the fermentation of Streptomyces cinnamonensis.[1][2] First structurally described in 1967, it has since become a significant compound in both veterinary medicine and scientific research.[1] Chemically, this compound A is a monocarboxylic acid that demonstrates a high affinity for complexing with monovalent cations, such as sodium (Na⁺), and facilitating their transport across lipid membranes.[1][3] This ionophoretic activity is the foundation of its diverse biological effects, which range from antimicrobial and coccidiostatic to potent anticancer properties. The unique mechanism of action has also spurred the development of numerous derivatives, synthesized by modifying its carboxyl or hydroxyl groups, in an effort to enhance potency, alter cation selectivity, and improve therapeutic indices. This guide provides a comprehensive overview of the biological properties of this compound A and its derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used for their evaluation.

Mechanism of Action

The primary mechanism of action for this compound A is its function as an ionophore, specifically a Na⁺/H⁺ antiporter. It spontaneously forms a lipid-soluble complex with monovalent cations, with a preference for Na⁺, and transports them across cellular and subcellular membranes. This process disrupts the natural ion concentration gradients essential for cellular homeostasis.

This ion transport can occur in two ways:

-

Electroneutral Exchange: this compound A facilitates a one-for-one exchange of Na⁺ for a proton (H⁺), which does not alter the membrane potential.

-

Electrogenic Transport: Recent studies suggest this compound A can also transport Na⁺ ions in a manner that does create a net charge difference across the membrane.

The disruption of ionic gradients leads to several downstream cellular effects:

-

Alteration of Intracellular pH: The influx of Na⁺ and efflux of H⁺ can neutralize acidic intracellular compartments like the Golgi apparatus, endosomes, and lysosomes.

-

Inhibition of Protein Transport: By disrupting the Golgi complex's function, this compound A blocks the intracellular transport and processing of proteins.

-

Induction of Cellular Stress: The imbalance in ion concentrations can lead to osmotic swelling of organelles, increased intracellular calcium, and the generation of reactive oxygen species (ROS).

These fundamental actions are responsible for the broad spectrum of biological activities observed for this compound A and its derivatives.

Antimicrobial Properties

This compound A exhibits significant activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus, Micrococcus, and Bacillus. Its efficacy against Gram-negative bacteria and yeasts is generally poor. The antibacterial effect is a direct consequence of its ionophoric activity, which disrupts the bacterial cell membrane's ion balance and pH, leading to metabolic failure and cell death.

Derivatives of this compound A have been synthesized to improve its antimicrobial spectrum and potency. For example, urethane derivatives have shown up to a 10-fold increase in activity against Gram-positive bacteria compared to the parent compound. Phenyl urethane derivatives, in particular, have demonstrated promising activity with minimal inhibitory concentration (MIC) values as low as 0.25-0.50 μg/mL against various Gram-positive strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound A and Derivatives against Selected Bacteria

| Compound | Organism | MIC (μg/mL) | Reference |

| This compound A | Gram-positive bacteria (general) | 1-4 | |

| This compound A | Peptostreptococcus anaerobius | 1.56 | |

| 26-phenylaminothis compound | Various bacterial strains | 0.20–6.25 | |

| Phenyl urethane derivative | Gram-positive strains | 0.25-0.50 | |

| This compound esters (7a-f) | Peptostreptococcus anaerobius | 25-50 |

Anticancer Properties

In recent years, this compound A has garnered significant attention as a potential anticancer agent. It has demonstrated cytotoxicity against a wide range of cancer cell lines, including those of the colon, prostate, and breast, often at nanomolar to low micromolar concentrations. The anticancer mechanisms are multifaceted and stem from its primary ionophoric activity.

Key anticancer effects include:

-

Inhibition of Cell Proliferation and Migration: this compound A can effectively halt the growth and spread of cancer cells.

-

Induction of Apoptosis: It triggers programmed cell death in cancer cells.

-

Cell Cycle Arrest: this compound A can cause cells to arrest in the G1 phase of the cell cycle.

-

Targeting Cancer Stem Cells: Evidence suggests this compound A and its derivatives can reduce the population of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.

Signaling Pathways

This compound A has been shown to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. These include:

-

IGF1R Signaling: In colorectal cancer cells, this compound A can suppress the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway.

-

Androgen Receptor (AR) Signaling: In prostate cancer, it reduces AR expression and signaling, and its effects are enhanced when combined with antiandrogens.

-

Other Pathways: this compound A has also been found to inhibit pathways such as Elk1/SRF, AP1, NFκB, and STAT in various cancer models.

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Melanoma | 0.16 | |

| Mel-624 | Melanoma | 0.71 | |

| Mel-888 | Melanoma | 0.12 | |

| Colon Cancer Cells | Colon | 2.5 | |

| Myeloma Cells | Myeloma | 1.0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as guided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (this compound A or derivative) stock solution.

-

Bacterial isolate.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

Procedure:

-

Bacterial Inoculum Preparation: a. Culture the bacterial isolate overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Determining the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound (this compound A or derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well cell culture plates.

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Plating: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate overnight to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only control wells. c. Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: a. Read the absorbance at a wavelength of 570 nm. b. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Visualizations

Caption: Mechanism of this compound A as a Na+/H+ antiporter across the cell membrane.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Overview of key signaling pathways inhibited by this compound A in cancer cells.

References

Monensin: A Comprehensive Technical Guide to its Function as a Selective Na+/H+ Antiporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant scientific interest due to its unique ability to selectively transport sodium cations across lipid membranes.[1][2] This activity, primarily functioning as an electroneutral Na+/H+ antiport, disrupts transmembrane ion gradients, leading to a cascade of cellular effects.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of this compound action, its ion selectivity, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action: The Na+/H+ Antiport

This compound's biological activity is fundamentally linked to its ionophoretic properties. It chelates monovalent cations, with a pronounced preference for sodium (Na+), and facilitates their transport across biological membranes.[4] The primary mechanism is an electroneutral exchange of Na+ for a proton (H+), effectively functioning as a Na+/H+ antiporter.

This process can be broken down into the following steps:

-

Complexation: On one side of the membrane, the protonated, neutral form of this compound (MonH) complexes with a sodium ion.

-

Translocation: The lipophilic [MonH·Na+] complex diffuses across the lipid bilayer.

-

Release and Protonation: On the opposite side of the membrane, the complex releases the sodium ion. The deprotonated this compound molecule (Mon-) then binds a proton, regenerating the neutral MonH form.

-

Return: The neutral this compound molecule diffuses back across the membrane to initiate another transport cycle.

While the electroneutral Na+/H+ antiport is the predominant mechanism, recent studies suggest that this compound may also facilitate electrogenic transport of Na+ in the form of a [MonH·Na+X−] complex, where X- is an anion. This dual capability contributes to its potent biological effects.

Diagram of this compound's Na+/H+ Antiport Mechanism

Caption: this compound's electroneutral Na+/H+ exchange mechanism.

Ion Selectivity and Quantitative Data

This compound exhibits a distinct preference for certain monovalent cations. The selectivity varies in the order of Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+. This selectivity is a key determinant of its biological efficacy.

| Parameter | Value | Cation | Method | Reference |

| Selectivity Ratio | 16 ± 4 | Na+/K+ | Bilayer Lipid Membrane Measurement | |

| Dissociation Constant (KM) | ~0.03 M | Na+ | Temperature Jump Studies in Vesicles | |

| Dissociation Constant (KM) | ~0.5 M | K+ | Temperature Jump Studies in Vesicles | |

| Dissociation Constant (KM) | ~2.2 M | Li+ | Temperature Jump Studies in Vesicles | |

| Translocation Rate Constant (k) | ~9 x 10³ s⁻¹ | This compound-Cation Complex | Temperature Jump Studies in Vesicles |

Cellular Effects and Impact on Signaling Pathways

The disruption of Na+ and H+ gradients by this compound triggers a multitude of cellular responses.

Alterations in Intracellular Ion Concentrations and pH

In bacterial and eukaryotic cells, this compound treatment leads to a demonstrable increase in intracellular Na+ and a decrease in intracellular K+ and pH. For instance, in Streptococcus bovis, this compound caused a significant decrease in intracellular K+ and pH, accompanied by an increase in intracellular Na+.

| Cell Type | Treatment | Effect on Intracellular Ions | Effect on Intracellular pH | Reference |

| Streptococcus bovis | This compound (5 mg/liter) | ↓ K+, ↑ Na+ | ↓ pH | |

| FRTL-5 Rat Thyroid Cells | This compound | - | ↑ pH | |

| Astroglia | This compound | - | ↑ pH |

Disruption of Golgi Apparatus and Protein Transport

This compound is widely used in cell biology research as a potent inhibitor of intracellular protein transport, specifically by disrupting the structure and function of the Golgi apparatus. This effect is thought to be a consequence of the dissipation of the H+ gradient across the Golgi membrane, which is crucial for vesicular trafficking.

Induction of Apoptosis and Anti-cancer Activity

This compound has demonstrated anti-cancer properties in various cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are linked to its ability to modulate multiple cancer-related signaling pathways.

-

PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.

-

Androgen Signaling: In prostate cancer cells, this compound reduces androgen receptor mRNA and protein levels, leading to apoptosis.

-

Other Pathways: this compound can also attenuate other signaling pathways, including Elk1, AP1, and Myc/max.

Diagram of this compound's Impact on Cancer Cell Signaling

References

- 1. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Guide to Monensin: Discovery, History, and Biosynthesis from Streptomyces cinnamonensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin, a polyether ionophore antibiotic, has a rich history since its discovery from the bacterium Streptomyces cinnamonensis. Initially identified for its potent antimicrobial and anticoccidial properties, it has become a cornerstone in the agricultural industry as a feed additive to improve growth and feed efficiency in ruminants. This technical guide provides an in-depth overview of the discovery, history, and biosynthesis of this compound. It includes a detailed examination of its physicochemical properties, a summary of its production effects in livestock, and outlines key experimental protocols for its isolation and analysis. The guide is intended to be a comprehensive resource, incorporating detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and microbiology.

Introduction

This compound is a biologically active compound produced by the fermentation of Streptomyces cinnamonensis.[1] It belongs to the class of polyether ionophore antibiotics, characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[2][3] This unique mechanism of action, primarily as a Na+/H+ antiporter, disrupts ionic gradients and underlies its broad range of biological activities, including antibacterial, antifungal, antimalarial, and coccidiostatic effects.[3][4] While widely used in veterinary medicine, particularly for cattle and poultry, recent research has also highlighted its potential as an anticancer agent, capable of inhibiting the proliferation of various cancer cell types. This guide delves into the foundational aspects of this compound, from its initial discovery to its complex biosynthesis and practical applications.

Discovery and Initial Characterization

This compound was first discovered and isolated in 1967 by M. E. Haney Jr. and M. M. Hoehn of Eli Lilly and Company from a culture of Streptomyces cinnamonensis. The structure of this compound was elucidated in the same year by Agtarap et al., marking a significant milestone as it was the first polyether antibiotic to have its structure determined. The structural determination was achieved through X-ray crystallography of its silver salt complex. The first total synthesis of this compound was later reported in 1979 by Kishi et al., a landmark achievement in stereoselective synthesis.

Physicochemical Properties of this compound A

This compound A is the major and most active component of the this compound complex produced by S. cinnamonensis. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₁₁ | |

| Molecular Weight | 670.9 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 103-105 °C (monohydrate) | |

| Solubility | Slightly soluble in water, soluble in many organic solvents | |

| pKa | 6.6 (in 66% N,N-dimethylformamide) |

Biosynthesis of this compound in Streptomyces cinnamonensis

The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The antibiotic's backbone is synthesized from precursor molecules derived from primary metabolism: five acetate, seven propionate, and one butyrate unit. The O-methyl group is contributed by methionine.

The biosynthetic gene cluster for this compound spans approximately 97 kbp and contains the genes encoding the PKS enzymes as well as tailoring enzymes responsible for the final structure.

Key steps in the biosynthesis include:

-

Polyketide Chain Assembly: A modular polyketide synthase, composed of eight separate multienzyme subunits (encoded by monAI to monAVIII), assembles the linear polyketide chain from malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA precursors.

-

Oxidative Cyclization: After the linear polyketide is formed, a series of tailoring enzymes, including a flavin-linked epoxidase (monCI) and epoxide hydrolases (monBI, monBII), catalyze the oxidative cyclization to form the characteristic cyclic ether rings.

-

Further Modifications: Additional tailoring enzymes perform hydroxylation (monD) and methylation (monE) to complete the synthesis of the final this compound molecule.

-

Regulation: The entire process is regulated by pathway-specific regulatory genes like monRI and global transcription factors such as the cyclic AMP receptor protein (Crp), which upregulates the expression of both the PKS genes and the genes involved in precursor supply.

Historical Development and Commercial Applications

Following its discovery, this compound was quickly recognized for its potent biological activities. It was developed for commercial use in the agricultural industry and has maintained a significant market presence for several decades.

-

Coccidiostat: this compound is widely used as a coccidiostat in poultry to prevent infections by Eimeria species, a parasitic protozoan that causes significant economic losses.

-

Growth Promoter: In the beef and dairy industries, this compound is used as a feed additive to improve feed efficiency and promote growth. It achieves this by altering the rumen microbial population, leading to an increase in the production of propionic acid, a key precursor for glucose synthesis in the animal.

-

Bloat Prevention: It is also effective in preventing bloat in ruminants.

-

Research Tool: In a laboratory setting, this compound is a valuable tool used to block intracellular protein transport within the Golgi apparatus.

Efficacy and Production Effects in Livestock

The impact of this compound on livestock production has been extensively studied. The following tables summarize key quantitative data from meta-analyses of its effects in dairy and beef cattle.

Table 1: Effects of this compound on Lactating Dairy Cattle

| Parameter | Effect Size | Reference |

|---|---|---|

| Dry Matter Intake | -0.3 kg/day | |

| Milk Yield | +0.7 to +0.9 kg/day | |

| Milk Production Efficiency | +2.5% | |

| Milk Fat Percentage | -0.13% to -0.18% | |

| Milk Protein Percentage | -0.03% | |

| Milk Protein Yield | +0.016 kg/day |

| Body Condition Score | +0.03 | |

Table 2: Effects of this compound on Replacement Beef Heifers

| Parameter | Effect Size | Reference |

|---|---|---|

| Average Daily Gain | +0.03 kg/day | |

| Dry Matter Intake | -0.29 kg/day | |

| Feed Efficiency (Gain:Feed) | +0.013 |

| Age at Puberty | -8.9 days | |

Key Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound involves the cultivation of Streptomyces cinnamonensis in a suitable fermentation medium, followed by extraction and purification.

Protocol: Fermentation of S. cinnamonensis

-

Inoculum Preparation: Prepare a seed culture of S. cinnamonensis in a suitable broth medium and incubate for 48-72 hours.

-

Production Fermentation: Inoculate the production medium (typically containing glucose, soybean meal, and other nutrients) with the seed culture.

-

Incubation: Incubate the production culture for approximately one week at 30°C with intensive aeration.

-

Harvesting: After the fermentation period, harvest the culture broth. The concentration of this compound can reach several grams per liter.

Protocol: Extraction and Purification

-

Cell Separation: Filter the culture broth to separate the mycelial biomass from the liquid filtrate.

-

Acidification & Extraction: Acidify the filtrate to approximately pH 3.0. Extract the acidified filtrate with an organic solvent such as chloroform or a mixture of iso-octane/ethyl acetate.

-

Purification: Purify the crude extract using techniques like silica solid-phase extraction (SPE) or column chromatography.

-

Crystallization: Crystallize the purified this compound from a suitable solvent to obtain the final product.

Analytical Quantification

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A common and highly sensitive method for the quantification of this compound in various matrices like animal feed or tissues involves LC-MS/MS.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., methanol-water or iso-octane/ethyl acetate).

-

Chromatographic Separation: Separate the components of the extract using a reversed-phase HPLC column.

-

Post-Column Derivatization (Optional for UV detection): For methods using UV detection, a post-column reaction with vanillin can be used to form a chromophore detectable at 520 nm.

-

Mass Spectrometry Detection: For LC-MS/MS, after separation, the eluent is introduced into a mass spectrometer. This compound is typically detected in Selected Reaction Monitoring (SRM) mode, using specific precursor-to-product ion transitions for accurate quantification and confirmation (e.g., m/z 693.4 > 675.6).

Conclusion

From its discovery in Streptomyces cinnamonensis over half a century ago, this compound has proven to be a molecule of significant scientific and economic importance. Its journey from a novel antibiotic to an indispensable tool in animal agriculture is a testament to its potent and unique biological activity. The elucidation of its complex biosynthetic pathway has provided valuable insights into the production of polyketide natural products. As research continues to explore new applications, including its potential in cancer therapy, this compound remains a subject of intense interest, promising further contributions to both veterinary and human medicine. This guide has provided a comprehensive technical overview to serve as a foundational resource for professionals engaged in the study and development of this remarkable compound.

References

Monensin's Antimicrobial Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exhibits a potent and selective antimicrobial activity primarily directed against Gram-positive bacteria. Its unique mechanism of action, centered on the disruption of transmembrane ion gradients, has made it a subject of significant interest in both veterinary medicine and, increasingly, in the exploration of novel antimicrobial strategies for human health. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, detailing its efficacy through quantitative data, outlining the experimental protocols for its evaluation, and visualizing its mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound against a range of clinically and industrially relevant Gram-positive bacteria, compiled from various scientific studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus species

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 4 | [1] |

| Staphylococcus aureus | Susceptible Strains | 2 - 4 | [2] |

| Staphylococcus aureus | Resistant Mutants | 4 - >64 | [2] |

| Staphylococcus aureus (MRSA) | Hospital Strains | 6.25 - 25 | [3] |

| Staphylococcus aureus (MSSA) | Hospital Strains | 6.25 - 25 | [3] |

| Staphylococcus epidermidis (MRSE) | Hospital Strains | 6.25 - 25 |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Enterococcus species

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Enterococcus faecalis | ATCC 29212 | 4 - 8 | |

| Enterococcus faecalis | DWC 18721 | 4 | |

| Enterococcus faecium | ATCC 19434 | 2 - 4 | |

| Enterococcus faecium | DWC 18720 | 4 | |

| Enterococcus faecium | Wild-Type Strains | 0.5 - 64 | |

| Enterococcus hirae | ATCC 10541 | 12.5 |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Clostridium and other Gram-positive species

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Clostridium perfringens | ATCC 13124 | 1 - 2 | |

| Clostridium perfringens | Broiler Isolates | 0.25 - 4 | |

| Micrococcus luteus | ATCC 9341 | 4 | |

| Micrococcus luteus | ATCC 10240 | 2 | |

| Peptostreptococcus anaerobius | B-30 | 1.56 |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are primarily determined using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI guidelines)

This method is a widely used technique for determining the MIC of antimicrobial agents.

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

-

The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

2. Inoculum Preparation:

-

A standardized inoculum of the test bacterium is prepared from a fresh culture (18-24 hours old) grown on a non-selective agar plate.

-

Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in CAMHB.

-

Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Figure 1. Experimental workflow for the broth microdilution method.

Agar Dilution Method (for Anaerobic Bacteria)

This method is often preferred for testing anaerobic bacteria, such as Clostridium perfringens.

1. Preparation of Agar Plates:

-

A stock solution of this compound is prepared and serially diluted.

-

Each dilution is added to molten and cooled Brucella agar supplemented with 5% laked sheep blood and vitamin K1.

-

The agar is poured into Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The anaerobic bacterium is grown in an appropriate anaerobic broth or on an agar plate in an anaerobic environment.

-

The inoculum is prepared by suspending colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

3. Inoculation and Incubation:

-

The prepared agar plates are spot-inoculated with the bacterial suspension using a multipoint inoculator.

-

The plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.

References

The Anticancer Potential of Monensin: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin, a polyether ionophore antibiotic traditionally used in veterinary medicine, is emerging as a promising multimodal anticancer agent. Extensive preclinical research has demonstrated its potent and selective cytotoxic effects across a broad spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical findings on this compound's anticancer potential, with a focus on its mechanisms of action, in vitro and in vivo efficacy, and detailed experimental methodologies. Quantitative data from key studies are summarized for comparative analysis, and critical signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its therapeutic promise in oncology.

Introduction

The search for novel, effective, and safe anticancer therapeutics is a continuous endeavor in oncological research. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for identifying new cancer treatments. This compound, an ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant attention for its potent anticancer activities.[1][2] Initially approved for veterinary use, a growing body of preclinical evidence highlights its ability to inhibit cancer cell proliferation, induce apoptosis, and overcome multidrug resistance in a variety of cancer types.[1][2] This document synthesizes the current preclinical data on this compound, providing a technical resource for researchers and drug development professionals.

Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily stemming from its ability to disrupt ion gradients across cellular membranes. As a sodium ionophore, it facilitates the exchange of sodium (Na+) and protons (H+) across membranes, leading to an influx of Na+ and an efflux of H+, which in turn can trigger a cascade of cellular events.[3]

Key mechanisms of action include:

-

Induction of Oxidative Stress: this compound treatment has been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and trigger apoptosis.

-

Mitochondrial Dysfunction: The disruption of ion homeostasis affects mitochondrial function, leading to swelling, decreased ATP production, and the release of pro-apoptotic factors.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.

-

Cell Cycle Arrest: this compound can arrest the cell cycle at various phases (G1 or G2/M), preventing cancer cell proliferation. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Key Signaling Pathways: this compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

In Vitro and In Vivo Efficacy: A Quantitative Overview

Preclinical studies have demonstrated this compound's efficacy against a wide range of cancer cell lines and in animal models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Neuroblastoma | SH-SY5Y | 16 µM | |

| Melanoma | A375 | 0.16 µM | |

| Melanoma | Mel-888 | 0.12 µM | |

| Melanoma | Mel-624 | 0.71 µM | |

| Myeloma | NCI-H929 | ~1 µM | |

| Renal Cell Carcinoma | - | ~2.5 µM |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration | Apoptotic Cell Percentage | Assay | Reference |

| Neuroblastoma | SH-SY5Y | 8 µM | 9.66 ± 0.01% | Annexin V | |

| Neuroblastoma | SH-SY5Y | 16 µM | 29.28 ± 0.88% | Annexin V | |

| Neuroblastoma | SH-SY5Y | 32 µM | 62.55 ± 2.36% | Annexin V | |

| Neuroblastoma | SH-SY5Y | 8 µM | 35 ± 2% | TUNEL | |

| Neuroblastoma | SH-SY5Y | 16 µM | 34 ± 0.57% | TUNEL | |

| Neuroblastoma | SH-SY5Y | 32 µM | 75 ± 2.51% | TUNEL | |

| Pancreatic Cancer | Panc-1 | 4 µM | 15.1% (Early), 30.6% (Late) | Annexin V | |

| Pancreatic Cancer | MiaPaCa-2 | 4 µM | 23% (Early), 40.1% (Late) | Annexin V |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference |

| Triple-Negative Breast Cancer | BALB/c mice with 4T1-Luc2 cells | 8 mg/kg | Reduced tumor mass to 0.146 ± 0.06 cm³ vs 0.468 ± 0.2 cm³ in vehicle | |

| Melanoma | Nude mice with A375 cells | 25 mg/kg or 50 mg/kg | Significantly lower luciferase activity compared to control | |

| Neuroblastoma | Xenograft mouse model | - | Combination with rapamycin showed potential antitumor effect |

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is linked to its ability to interfere with multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, this compound has been shown to reduce the expression of the androgen receptor (AR) at both the mRNA and protein levels. This is significant as AR signaling is a key driver of prostate cancer progression.

Caption: this compound inhibits androgen receptor (AR) signaling in prostate cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in various cancers, promoting cell growth and survival. This compound has been found to suppress the EGFR signaling pathway, particularly in pancreatic cancer.

Caption: this compound suppresses the EGFR signaling pathway in cancer cells.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of several cancers, including colorectal cancer. This compound has been demonstrated to inhibit this pathway by reducing intracellular levels of β-catenin.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. This compound, particularly in combination with other agents like rapamycin, has been shown to inhibit this pathway in neuroblastoma.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in preclinical studies of this compound.

Cell Viability Assay (XTT/CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for determining cell viability using XTT or CCK-8 assays.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

Following treatment, a reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt in the reagent to a colored formazan product.

-

After a further incubation period, the absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Methodology:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

After incubation, the cells are analyzed by flow cytometry.

-

The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Methodology:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a method such as the Bradford assay.

-

Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-